molecular formula C28H30N4O2S2 B12131028 N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline

Cat. No.: B12131028
M. Wt: 518.7 g/mol
InChI Key: BTJNPCDXGGBGFK-UHFFFAOYSA-N
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Description

N-[(2Z)-4-[4-(azepan-1-ylsulfonyl)phenyl]-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methylaniline is a thiazole-derived compound characterized by a unique azepane-1-sulfonylphenyl substituent at the 4-position of the thiazol-2(3H)-ylidene core. The Z-configuration of the imine bond, pyridin-3-ylmethyl group at the 3-position, and 4-methylaniline moiety contribute to its structural complexity. Its synthesis likely follows established routes for thiazole derivatives, involving cyclocondensation of thioureas with α-halo ketones or analogous intermediates .

Properties

Molecular Formula

C28H30N4O2S2

Molecular Weight

518.7 g/mol

IUPAC Name

4-[4-(azepan-1-ylsulfonyl)phenyl]-N-(4-methylphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine

InChI

InChI=1S/C28H30N4O2S2/c1-22-8-12-25(13-9-22)30-28-32(20-23-7-6-16-29-19-23)27(21-35-28)24-10-14-26(15-11-24)36(33,34)31-17-4-2-3-5-18-31/h6-16,19,21H,2-5,17-18,20H2,1H3

InChI Key

BTJNPCDXGGBGFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4)CC5=CN=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide (CAS: 1007540-88-6)

  • Key Differences : Replaces the thiazole core with a benzo[d]thiazole ring and introduces a 4-fluoro substituent. The aniline group in the target compound is substituted with a benzamide moiety.
  • Implications: The benzo[d]thiazole system may enhance aromatic stacking interactions, while the fluorine atom could improve metabolic stability.

(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine (CAS: 844463-59-8)

  • Key Differences : Features a 2-methoxyethyl group at the 3-position of the thiazole ring instead of the pyridin-3-ylmethyl group.

Functional Analogues with Pyridine and Thiazole Motifs

N-[(2Z)-5-(1-methylethyl)-1,3-thiazol-2(3H)-ylidene]-2-pyridin-3-ylacetamide

  • Key Differences : Lacks the azepane-1-sulfonylphenyl group but retains a pyridine substituent. The isopropyl group at the 5-position of the thiazole ring may sterically hinder interactions compared to the 4-methylaniline group.
  • Implications : Simplified structure with fewer polar groups may reduce target specificity but improve synthetic accessibility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP*
This compound C₃₀H₃₃N₅O₂S₂ 583.75 Azepane-1-sulfonylphenyl, pyridin-3-ylmethyl, 4-methylaniline 4.2 (est)
(Z)-4-(azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide C₂₇H₂₉FN₄O₃S₂ 564.67 Benzo[d]thiazole, 4-fluoro, benzamide 3.8
(2Z)-4-[3-(1-Azepanylsulfonyl)phenyl]-3-(2-methoxyethyl)-N-phenyl-1,3-thiazol-2(3H)-imine C₂₅H₃₀N₄O₃S₂ 526.70 2-methoxyethyl, phenylimine 2.9

*LogP values estimated via fragment-based methods.

Research Findings and Implications

  • Solubility : The pyridin-3-ylmethyl group may enhance aqueous solubility compared to aliphatic substituents (e.g., 2-methoxyethyl), as observed in related compounds .
  • Synthetic Challenges : The azepane-sulfonylphenyl moiety requires multi-step synthesis, including sulfonylation and cyclocondensation, which may limit yield compared to simpler analogues .

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